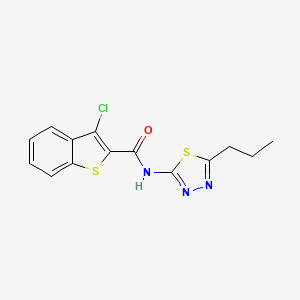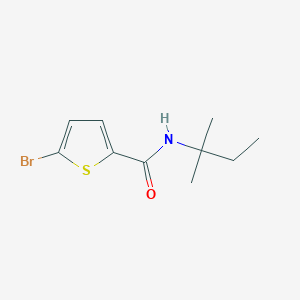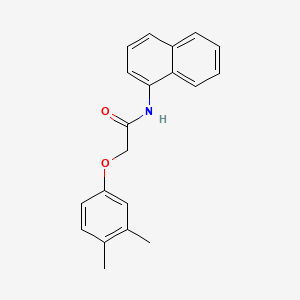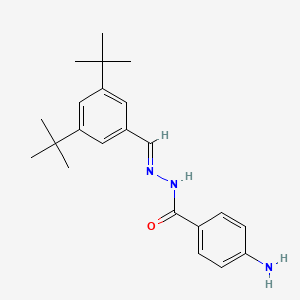![molecular formula C12H16N2O2 B5882054 N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)
N-[2-(acetylamino)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]butanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that was first developed in Russia in the 1990s. It is a derivative of the endogenous neuropeptide cycloprolylglycine and is classified as a prodrug of cycloprolylglycine. Noopept has gained popularity as a cognitive enhancer and is believed to improve memory, learning, and focus.
Mécanisme D'action
The exact mechanism of action of Noopept is not fully understood, but it is believed to work through several different pathways. Noopept has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Noopept also increases the activity of glutamate receptors, which are involved in learning and memory. Additionally, Noopept has been shown to have antioxidant and anti-inflammatory properties, which may help protect the brain from damage.
Biochemical and Physiological Effects
Noopept has been shown to have several biochemical and physiological effects. In animal models, Noopept has been shown to increase the density of synapses in the hippocampus, which is involved in learning and memory. Noopept has also been shown to increase the levels of acetylcholine, a neurotransmitter involved in learning and memory. Additionally, Noopept has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Noopept in lab experiments is its ability to improve memory and learning in animal models. This can be useful in studies that require animals to learn and remember specific tasks. Additionally, Noopept has been shown to have neuroprotective effects, which can be useful in studies that involve inducing brain damage or injury. However, one limitation of using Noopept in lab experiments is its potential to interact with other drugs or chemicals, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on Noopept. One area of interest is the potential therapeutic effects of Noopept in patients with cognitive impairments such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another area of interest is the potential use of Noopept as a treatment for anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of Noopept and its effects on the brain.
Méthodes De Synthèse
Noopept is synthesized through a multi-step process starting with the reaction of phenylacetyl chloride with ethyl glycinate hydrochloride to produce N-[2-(acetylamino)phenyl]butanamideyl glycine ethyl ester. This intermediate is then reacted with cyclohexyl isocyanate to produce N-[2-(acetylamino)phenyl]butanamideyl-L-prolylglycine ethyl ester. The final step involves the acetylation of the amine group with acetic anhydride to produce Noopept.
Applications De Recherche Scientifique
Noopept has been extensively studied for its cognitive-enhancing effects. In animal models, Noopept has been shown to improve memory and learning, increase attention and focus, and reduce anxiety and depression. In humans, Noopept has been studied for its potential therapeutic effects in patients with cognitive impairments such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Noopept has also been studied as a potential treatment for anxiety and depression.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-6-12(16)14-11-8-5-4-7-10(11)13-9(2)15/h4-5,7-8H,3,6H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWMEMJRKLTRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



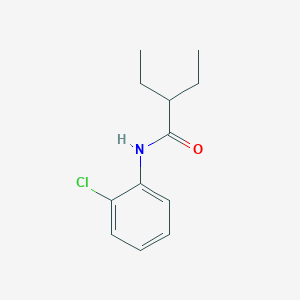
![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)

![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)
